tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate
CAS No.:
Cat. No.: VC13561856
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
| Standard InChI Key | XAIDOZQQEDAWII-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CO)C1CCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C1CCC1 |
Introduction
tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is a carbamate derivative that has garnered significant attention in biochemical research due to its unique molecular structure and potential therapeutic applications. This compound features a tert-butyl group, a cyclobutyl ring, and a hydroxyethyl group, which impart distinct steric and electronic properties that enhance its reactivity and interactions with biological targets.
Synthesis
The synthesis of tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
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Substitution: It participates in substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Presence of oxidizing agents |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Various nucleophiles and electrophiles | Dependent on desired substitution |
Applications
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Chemistry: Used as a reagent in organic synthesis.
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Biology: Serves as a model compound for studying carbamate interactions with biological molecules.
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Medicine: Potential candidate for drug development due to its structural features.
Mechanism of Action
The compound acts by binding to enzymes or receptors, modulating their activity. Its ability to form covalent bonds with active site residues in enzymes can lead to inhibition or modulation of enzyme activity.
Therapeutic Applications
Preliminary studies indicate potential therapeutic applications due to its ability to modulate biological pathways. It can act as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage of the carbamate group, facilitating targeted drug delivery.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-(2-hydroxyethyl)carbamate | Lacks cyclobutyl ring | Less sterically hindered |
| N-Boc-ethanolamine | Contains amine group | Different functional properties |
| tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | Contains cyano group | Potential for exploring biological activity |
The cyclobutyl ring in tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate provides distinct steric and electronic properties compared to similar compounds, enhancing its reactivity and biological interactions.
Industrial Use
This compound is suitable for various industrial processes due to its reactivity and stability. It can be used in the production of specialty chemicals and materials.
Research Applications
In biochemical research, it serves as a reagent for studying enzyme mechanisms and protein interactions. Its role in drug delivery systems enhances the bioavailability of co-administered drugs, supporting its potential application in pharmacology.
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